molecular formula C5H5KO2 B13005652 Potassiumcyclobut-1-ene-1-carboxylate

Potassiumcyclobut-1-ene-1-carboxylate

Cat. No.: B13005652
M. Wt: 136.19 g/mol
InChI Key: HSPDTHDMLGLWRS-UHFFFAOYSA-M
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Description

Potassium cyclobut-1-ene-1-carboxylate is a cyclobutene derivative featuring a carboxylate group substituted at the 1-position of the strained cyclobutene ring, with potassium as the counterion. This compound is structurally characterized by its four-membered unsaturated ring system, which imparts significant reactivity due to ring strain and conjugation between the double bond and the carboxylate group. The potassium salt is likely synthesized via neutralization of the corresponding carboxylic acid with potassium hydroxide, a common method for preparing carboxylate salts.

Applications of potassium cyclobut-1-ene-1-carboxylate are hypothesized to include organic synthesis (e.g., as a ligand precursor or intermediate in cycloaddition reactions) and materials science, where strained ring systems are exploited for polymerization or coordination chemistry.

Properties

Molecular Formula

C5H5KO2

Molecular Weight

136.19 g/mol

IUPAC Name

potassium;cyclobutene-1-carboxylate

InChI

InChI=1S/C5H6O2.K/c6-5(7)4-2-1-3-4;/h2H,1,3H2,(H,6,7);/q;+1/p-1

InChI Key

HSPDTHDMLGLWRS-UHFFFAOYSA-M

Canonical SMILES

C1CC(=C1)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

The cyclobut-1-ene-1-carboxylic acid is typically prepared via cyclization reactions involving halogenated precursors or through ring contraction methods. Although direct literature on cyclobut-1-ene-1-carboxylic acid is limited, analogous methods from cyclopropane and cyclobutane carboxylic acid derivatives provide insight:

  • Alkylation and Cyclization of Haloalkanes with Carboxylate Precursors:
    Similar to the synthesis of cyclopropane carboxylic acids, 1,2-dihaloalkanes (e.g., 1,2-dibromoethane) can be reacted with carboxylate or nitrile precursors under basic conditions to induce intramolecular cyclization forming the strained ring.
    For example, in cyclopropane derivatives, bases such as potassium carbonate or hydroxide facilitate cyclization at moderate temperatures (~60 °C) to optimize yield and minimize side reactions.

  • Ring Contraction or Rearrangement Methods:
    Starting from larger ring carboxylic acids or unsaturated precursors, ring contraction via photochemical or thermal methods can yield cyclobutene carboxylic acids, though these methods are less common due to complexity.

Reaction Conditions and Catalysts

  • Base Selection: Potassium carbonate or potassium hydroxide are preferred bases for cyclization and neutralization steps, providing potassium ions for salt formation and promoting ring closure.

  • Solvent: Polar aprotic solvents or alcohols (methanol, ethanol) are commonly used to dissolve reactants and facilitate cyclization and hydrolysis steps.

  • Temperature: Moderate temperatures (60–90 °C) are optimal to balance reaction rate and product stability.

Conversion to Potassium Salt

Once cyclobut-1-ene-1-carboxylic acid is obtained, neutralization with potassium hydroxide or potassium carbonate yields potassiumcyclobut-1-ene-1-carboxylate.

  • Neutralization Reaction:
    $$
    \text{Cyclobut-1-ene-1-carboxylic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
    $$

  • Purification: The potassium salt is typically isolated by crystallization from aqueous or alcoholic solutions, often using cooling and stirring to enhance crystal formation.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Cyclization to form acid 1,2-dihaloalkane + carboxylate precursor + K2CO3 or KOH 60–90 Methanol/Ethanol 60–85 Base promotes ring closure; moderate temp optimal
Acid isolation and purification Acid extraction and crystallization Ambient to 25 Water/Alcohol >90 Purity critical for salt formation
Neutralization to potassium salt Cyclobut-1-ene-1-carboxylic acid + KOH Ambient to 50 Water/Alcohol >95 Crystallization yields pure salt

Chemical Reactions Analysis

Types of Reactions

Potassiumcyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutene carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents.

Major Products

    Oxidation: Cyclobutene carboxylate derivatives with additional oxygen-containing functional groups.

    Reduction: Cyclobutanol or other reduced forms of the carboxylate.

    Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

Potassiumcyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassiumcyclobut-1-ene-1-carboxylate involves its interaction with molecular targets through its carboxylate group. The compound can form ionic bonds with positively charged sites on proteins or enzymes, potentially altering their activity. The cyclobutene ring structure also contributes to its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares potassium cyclobut-1-ene-1-carboxylate with its ethyl ester counterpart and other hypothetical analogs:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Reactivity Profile
Potassium cyclobut-1-ene-1-carboxylate KC₄H₃O₂ ~136.25* High in polar solvents (e.g., water) Hygroscopic; sensitive to moisture High (ring strain, carboxylate nucleophilicity)
Ethyl cyclobut-1-ene-1-carboxylate C₇H₁₀O₂ 126.15 Soluble in organic solvents (e.g., ethanol, DCM) Stable at room temperature Moderate (ester hydrolysis under acidic/basic conditions)
Sodium cyclobut-1-ene-1-carboxylate† NaC₄H₃O₂ ~120.10* High in water Hygroscopic Similar to potassium salt
Cyclobutane-1-carboxylic acid† C₅H₆O₂ 98.10 Moderate in water Less stable (prone to decarboxylation) High (acid-catalyzed reactions)

*Estimated based on structural analogs.
†Hypothetical compound; data inferred from general trends.

Key Observations:
  • Solubility : The potassium salt’s ionic nature enhances water solubility compared to the ethyl ester, which favors organic solvents .
  • Stability : The potassium salt’ hygroscopicity necessitates anhydrous storage, whereas the ethyl ester is stable under ambient conditions.
  • Reactivity : The carboxylate group in the potassium salt increases nucleophilicity, making it suitable for SN2 reactions or metal coordination, while the ethyl ester’s reactivity is dominated by transesterification or hydrolysis .

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